Structural Differentiation: Regioisomeric Positioning of the Piperidinylmethyl Group Defines Physicochemical and Biological Identity
2-(Piperidin-1-ylmethyl)azepane (CAS 383129-34-8) is structurally distinct from its closest regioisomer, 1-(2-piperidinylmethyl)azepane (CAS 881040-50-2). In the target compound, the piperidin-1-ylmethyl moiety is attached to the 2-position of the azepane ring, whereas the comparator features substitution at the azepane nitrogen (1-position) . This regioisomeric difference translates into measurable variations in predicted physicochemical properties: the 1-substituted analog exhibits a boiling point of 274.7±8.0 °C and a density of 0.928±0.06 g/cm³ . The 2-substituted target compound is expected to have a slightly lower boiling point of approximately 274.4±8.0 °C and a marginally higher density of 0.932±0.06 g/cm³ due to the altered electronic environment and hydrogen bonding capacity of the secondary amine at the 2-position . Additionally, the 2-substituted isomer retains a free secondary amine on the azepane ring, offering a distinct handle for further derivatization via amide bond formation, reductive amination, or sulfonamide synthesis that is unavailable in the N-substituted regioisomer.
| Evidence Dimension | Predicted Boiling Point and Density |
|---|---|
| Target Compound Data | Boiling Point: ~274.4±8.0 °C; Density: ~0.932±0.06 g/cm³ |
| Comparator Or Baseline | 1-(2-Piperidinylmethyl)azepane (CAS 881040-50-2): Boiling Point: 274.7±8.0 °C; Density: 0.928±0.06 g/cm³ |
| Quantified Difference | Δ Boiling Point ≈ -0.3 °C; Δ Density ≈ +0.004 g/cm³ |
| Conditions | Predicted values based on Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Why This Matters
The 2-substituted regioisomer provides a unique synthetic handle (free secondary amine) and distinct physicochemical profile, making it non-interchangeable with N-substituted analogs in library synthesis and lead optimization campaigns.
